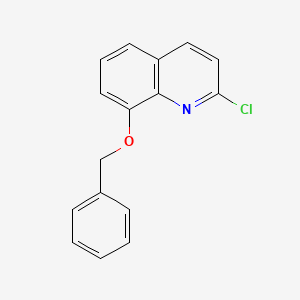

8-(Benzyloxy)-2-chloroquinoline

Description

BenchChem offers high-quality 8-(Benzyloxy)-2-chloroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Benzyloxy)-2-chloroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-8-phenylmethoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-15-10-9-13-7-4-8-14(16(13)18-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIEHWTGNWJVDEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50621926 | |

| Record name | 8-(Benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343788-51-2 | |

| Record name | 8-(Benzyloxy)-2-chloroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50621926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-(Benzyloxy)-2-chloroquinoline (CAS: 343788-51-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Benzyloxy)-2-chloroquinoline is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structural features—a quinoline core, a labile chlorine atom at the 2-position, and a benzyl-protected hydroxyl group at the 8-position—make it a versatile intermediate for the synthesis of a wide array of complex molecules, particularly kinase inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, with a focus on the practical insights required for its effective utilization in a research and development setting.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of 8-(Benzyloxy)-2-chloroquinoline is fundamental to its application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 343788-51-2 | [1] |

| Molecular Formula | C₁₆H₁₂ClNO | [1] |

| Molecular Weight | 269.72 g/mol | [1] |

| IUPAC Name | 2-chloro-8-(phenylmethoxy)quinoline | [1] |

| Appearance | Off-white to brown solid | [2] |

| Purity | Typically ≥98% | [2] |

| Storage | Inert atmosphere, 2-8°C |

Analytical Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons, the benzylic methylene protons (a singlet around 5.0-5.5 ppm), and the phenyl protons of the benzyl group.

-

¹³C NMR: The carbon NMR spectrum will display signals for all 16 carbon atoms, with the benzylic carbon appearing around 70 ppm and the quinoline carbons in the aromatic region.[3][4][5]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated exact mass of 269.0607.[1][6]

Synthesis of 8-(Benzyloxy)-2-chloroquinoline

The most logical and widely practiced synthetic route to 8-(Benzyloxy)-2-chloroquinoline involves a two-step process starting from 8-hydroxyquinoline. The key steps are the chlorination of the 2-position and the subsequent protection of the 8-hydroxyl group as a benzyl ether.

Diagram: Synthetic Pathway

Caption: Synthetic route to 8-(Benzyloxy)-2-chloroquinoline.

Step 1: Synthesis of 2-Chloro-8-hydroxyquinoline

The initial step involves the conversion of the 2-hydroxyquinoline (or its tautomeric form, quinolin-2(1H)-one) to the 2-chloro derivative. This is a standard transformation for which various chlorinating agents can be employed.

Protocol: Chlorination of 8-Hydroxyquinoline

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-hydroxyquinolin-2(1H)-one.

-

Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloro-8-hydroxyquinoline.

Step 2: Benzylation of 2-Chloro-8-hydroxyquinoline

The benzylation of the hydroxyl group is typically achieved via a Williamson ether synthesis, a robust and high-yielding reaction.

Protocol: Benzylation of 2-Chloro-8-hydroxyquinoline

-

Reaction Setup: Dissolve 2-chloro-8-hydroxyquinoline in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution and stir for a short period to form the corresponding phenoxide.

-

Reagent Addition: Add benzyl bromide to the reaction mixture.

-

Heating: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 8-(benzyloxy)-2-chloroquinoline can be purified by column chromatography on silica gel to afford the final product.[7]

Reactivity and Synthetic Applications

The synthetic utility of 8-(Benzyloxy)-2-chloroquinoline stems from the differential reactivity of its functional groups. The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions. The benzyl ether at the 8-position is a stable protecting group that can be removed under specific conditions.

Diagram: Key Reactions of 8-(Benzyloxy)-2-chloroquinoline

Caption: Important synthetic transformations of the title compound.

Application in the Synthesis of Kinase Inhibitors: The Road to Crenolanib

A prime example of the importance of 8-(Benzyloxy)-2-chloroquinoline is its role as a key intermediate in the synthesis of potent kinase inhibitors such as Crenolanib.[8][9] Crenolanib is an inhibitor of platelet-derived growth factor receptor (PDGFR) and FMS-like tyrosine kinase 3 (FLT3), which are implicated in various cancers.[8]

The synthesis of Crenolanib and related analogues often involves a crucial Buchwald-Hartwig amination reaction at the 2-position of the quinoline core.[10][11]

Exemplary Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a reaction vessel, combine 8-(benzyloxy)-2-chloroquinoline, the desired amine (e.g., a protected aminopiperidine), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., cesium carbonate or sodium tert-butoxide).

-

Solvent and Atmosphere: Add an anhydrous, deoxygenated solvent such as toluene or dioxane. Purge the vessel with an inert gas (argon or nitrogen).

-

Heating: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the desired 2-aminoquinoline derivative.[11][12]

Debenzylation

The benzyl protecting group can be readily removed via catalytic hydrogenolysis to unveil the 8-hydroxy functionality, which is often crucial for the biological activity of the final molecule, enabling key interactions with the target protein.

Protocol: Catalytic Hydrogenolysis

-

Reaction Setup: Dissolve the benzylated quinoline derivative in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite to remove the catalyst and wash the filter cake with the solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product.[13][14][15][16][17]

Safety and Handling

8-(Benzyloxy)-2-chloroquinoline should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General safety recommendations include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Engineering Controls: Use in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.[18]

Conclusion

8-(Benzyloxy)-2-chloroquinoline is a high-value synthetic intermediate with significant applications in the development of novel therapeutics. Its well-defined reactivity allows for the strategic introduction of various functionalities at the 2-position of the quinoline nucleus, while the benzyl protecting group at the 8-position provides the flexibility to unmask a critical hydroxyl group at a later synthetic stage. A thorough understanding of its synthesis, characterization, and reactivity, as outlined in this guide, is essential for its successful application in complex, multi-step synthetic campaigns aimed at discovering the next generation of targeted medicines.

References

-

Supplementary Information. The Royal Society of Chemistry.

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).

-

HMDB0000883: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental). Human Metabolome Database.

- Y., Steve S. Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts.

-

Supplementary Information. The Royal Society of Chemistry.

-

8-Chloro-2-hydroxyquinoline 97. Sigma-Aldrich.

-

8-(Benzyloxy)-2-chloroquinoline. PubChem.

-

Schofield, C. J., et al. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry.

-

Quinoline derivatives, process for their preparation and their use as medicaments. European Patent Office.

-

More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. ResearchGate.

-

Process for the manufacture of quinoline derivatives. Google Patents.

-

8-Chloroquinoline(611-33-6) 1H NMR spectrum. ChemicalBook.

-

8-(Benzyloxy)-5-chloro-7-(trifluoromethyl)quinoline. SpectraBase.

-

Chloromethyl quinoline derivatives, process for their preparation and their use. Google Patents.

-

Debenzylation Reactions with Pd(0) EnCatTM 30NP Catalyst. Sigma-Aldrich.

-

13C NMR Chemical Shifts. Organic Chemistry Data.

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace.

-

PROCESS FOR THE PREPARATION OF QUINOLINE DERIVATIVES. European Patent Office.

-

Synthesis of 8-hydroxyquinolium chloroacetate and synthesis of complexes derived from 8-hydroxyquinoline, and characterization, density functional theory and biological studies. ResearchGate.

-

BJOC - Search Results. Beilstein Journals.

-

Buchwald–Hartwig amination. Wikipedia.

-

Crenolanib. PubChem.

-

Abell, A. D., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.

-

Debenzylation using catalytic hydrogenolysis in trifluoroethanol, and the total synthesis of (−)-raumacline. ResearchGate.

-

Process for the production of 5,7-dichloro-8-hydroxy-quinoline and 5,7-dichloro-8-hydroxy-quinaldine. Google Patents.

-

4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. ResearchGate.

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals.

-

Crenolanib. Wikipedia.

-

Quinoline(91-22-5) 13C NMR spectrum. ChemicalBook.

-

Buchwald Hartwig Coupling. Common Organic Chemistry.

-

8-(Benzyloxy)-2-chloroquinoline. Sigma-Aldrich.

-

8-(Benzyloxy)-2-chloroquinoline, ≥98%. Briti Scientific.

-

8-(Benzyloxy)-5-Chloroquinoline. PubChem.

-

5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one. Sigma-Aldrich.

-

Benzyloxycalix[19]arene supported Pd–NHC cinnamyl complexes for Buchwald–Hartwig C–N cross-couplings. Catalysis Science & Technology (RSC Publishing).

-

8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. MDPI.

-

Pierré, A., et al. (2007). Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. PubMed.

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. ResearchGate.

-

8-(2-Methoxyphenyl)-6-methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)quinoline. ResearchGate.

-

Suzuki Coupling. Organic Chemistry Portal.

-

Chan, S. H., et al. (2013). Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. PubMed.

-

Molander, G. A., & Dreher, S. D. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. PMC.

-

4-(4-(((1H-Benzo[d][3][7][18]triazol-1-yl)oxy)methyl). MDPI.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts.

-

Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. NIH.

-

5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline. ResearchGate.

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

- 1. 8-(Benzyloxy)-2-chloroquinoline | C16H12ClNO | CID 22042234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. britiscientific.com [britiscientific.com]

- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crenolanib | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Crenolanib - Wikipedia [en.wikipedia.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. Buchwald Hartwig Coupling [commonorganicchemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. nacatsoc.org [nacatsoc.org]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. scispace.com [scispace.com]

- 17. researchgate.net [researchgate.net]

- 18. rsc.org [rsc.org]

- 19. rsc.org [rsc.org]

physicochemical properties of 8-(Benzyloxy)-2-chloroquinoline

An In-Depth Technical Guide to the Physicochemical Properties of 8-(Benzyloxy)-2-chloroquinoline

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my objective extends beyond the mere presentation of data. It is to construct a narrative around a molecule, providing the context and causality that transform raw numbers into actionable insights. This guide is dedicated to 8-(Benzyloxy)-2-chloroquinoline, a compound of significant interest in synthetic and medicinal chemistry. We will dissect its core properties not as isolated facts, but as interconnected characteristics that dictate its behavior, from benchtop handling to its potential as a scaffold in drug discovery. The structure of this document is intentionally fluid, designed to follow a logical and scientific progression that prioritizes clarity and practical application. Every protocol and piece of data is presented within a framework of scientific integrity, grounded in established methodologies and authoritative sources to ensure trustworthiness and reproducibility.

Molecular Architecture and Chemical Identity

8-(Benzyloxy)-2-chloroquinoline is a derivative of quinoline, a heterocyclic aromatic compound fundamental to many biologically active molecules.[1][2] Its identity and reactivity are defined by three key features: the quinoline core, a chloro-substituent at the 2-position, and a benzyloxy group at the 8-position.

-

Quinoline Core: This bicyclic system, consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry, known for its presence in numerous therapeutic agents.[1]

-

2-Chloro Group: The electronegative chlorine atom at the 2-position significantly influences the electronic properties of the pyridine ring. This position is activated towards nucleophilic aromatic substitution, making it a critical handle for synthetic diversification.

-

8-Benzyloxy Group: This bulky ether group serves two primary roles. It acts as a protecting group for the 8-hydroxyl functionality and significantly increases the molecule's lipophilicity, which can profoundly impact its solubility and pharmacokinetic profile.

This specific arrangement of functional groups creates a molecule with a well-defined reactivity profile, making it a versatile intermediate for constructing more complex chemical entities.

Caption: 2D molecular structure of 8-(Benzyloxy)-2-chloroquinoline.

Core Physicochemical Data

The following table summarizes the essential , providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| CAS Number | 343788-51-2 | [3][4][5][6] |

| Molecular Formula | C₁₆H₁₂ClNO | [3][4][7] |

| Molecular Weight | 269.73 g/mol | [4] |

| Appearance | Off-white to brown solid | [7] |

| Purity | ≥98% | [4][5][7] |

| XLogP3 (Computed) | 4.5 | [3] |

| Storage Temperature | 2-8 °C, under inert atmosphere | [5] |

Experimental Methodologies for Characterization

The validation of a compound's identity and purity is foundational to any research endeavor. The protocols described below are standard, self-validating methods for characterizing 8-(Benzyloxy)-2-chloroquinoline.

Melting Point Determination

-

Causality & Expertise: The melting point is a rapid and reliable indicator of purity. A pure crystalline solid will exhibit a sharp, well-defined melting range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range. This protocol uses a slow heating rate near the expected melting point to ensure thermal equilibrium, providing a more accurate measurement.

-

Step-by-Step Protocol:

-

Sample Preparation: Ensure the 8-(Benzyloxy)-2-chloroquinoline sample is completely dry and finely powdered.

-

Capillary Loading: Tightly pack 2-3 mm of the powdered sample into a glass capillary tube by tapping the sealed end on a hard surface.

-

Instrumentation: Place the loaded capillary into a calibrated digital melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first drop of liquid is observed (T1) and the temperature at which the entire sample has melted (T2). The melting range is reported as T1-T2.

-

Solubility Profiling

-

Causality & Expertise: A compound's solubility profile dictates its utility in various applications, from reaction setup and purification to formulation for biological assays. The "like dissolves like" principle is a useful guide; given its aromatic nature and the large benzyloxy group, this compound is expected to be soluble in nonpolar to moderately polar organic solvents and poorly soluble in polar protic solvents like water. The computed XLogP3 value of 4.5 further predicts low aqueous solubility.[3]

Caption: Standardized workflow for qualitative solubility assessment.

-

Step-by-Step Protocol:

-

Solvent Panel: Prepare a panel of common laboratory solvents of varying polarity (e.g., Water, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Hexanes).

-

Sample Preparation: To separate vials, add a pre-weighed amount (e.g., 1 mg) of the compound.

-

Solvent Addition: Add a fixed volume (e.g., 1 mL) of each solvent to the respective vials.

-

Mixing: Vigorously vortex each vial for at least 30 seconds.

-

Observation: Visually inspect each vial against a dark background. Classify as "Soluble" (clear solution), "Sparingly Soluble" (some solid remains), or "Insoluble" (no apparent dissolution).

-

Verification: For samples classified as sparingly soluble or insoluble, gentle warming can be applied to assess temperature effects on solubility.

-

Spectroscopic Verification

-

Causality & Expertise: A combination of spectroscopic techniques provides an unambiguous confirmation of the molecule's structure. Each method probes different aspects of the molecular architecture, and together they serve as a unique fingerprint.

-

¹H NMR: Maps the hydrogen environments, showing the number of distinct protons, their neighboring protons (via splitting patterns), and their electronic environment (via chemical shift).

-

¹³C NMR: Identifies all unique carbon atoms in the molecule.

-

IR Spectroscopy: Detects the presence of specific functional groups through their characteristic vibrational frequencies.[8][9]

-

Mass Spectrometry (MS): Confirms the molecular weight and can provide structural information through analysis of fragmentation patterns.[8][9]

-

-

Expected Spectral Data:

-

¹H NMR (400 MHz, CDCl₃): Expect complex multiplets in the aromatic region (~δ 7.0-8.5 ppm) corresponding to the 11 protons of the quinoline and benzyl rings. A characteristic singlet for the two methylene (CH₂) protons of the benzyloxy group should appear around δ 5.0-5.5 ppm.

-

¹³C NMR (101 MHz, CDCl₃): Expect 16 distinct signals corresponding to the 16 carbon atoms in the molecule.

-

IR (ATR): Key vibrational bands are expected for C-Cl stretching, C=C and C=N stretching of the aromatic rings (~1500-1600 cm⁻¹), and C-O-C stretching of the ether linkage (~1050-1250 cm⁻¹).[8][9]

-

MS (ESI+): The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 270.07, corresponding to the molecular formula C₁₆H₁₂ClNO.

-

Stability and Reactivity Profile

-

Stability: The compound is a stable solid under standard laboratory conditions. For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated (2-8 °C) to prevent potential degradation.[5]

-

Reactivity: The primary site of reactivity is the carbon atom at the 2-position. The chloro group is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. This allows for the facile introduction of various nucleophiles (e.g., amines, alcohols, thiols), making 8-(Benzyloxy)-2-chloroquinoline a valuable building block for synthesizing a library of derivatives.[10]

Relevance in Drug Discovery and Development

The quinoline scaffold is a cornerstone of medicinal chemistry.[11][12] Chloroquine, an analogue, has a long history in treating malaria and has been explored for numerous other indications.[1] 8-(Benzyloxy)-2-chloroquinoline serves as a key intermediate for compounds with potential therapeutic value in several areas:

-

Oncology: Many quinoline derivatives have been investigated as anticancer agents.[2]

-

Infectious Diseases: The scaffold is central to antimalarial drugs and has been explored for antibacterial, antifungal, and antiviral properties.[2][10][11]

-

Neurodegenerative Disorders: Certain 8-hydroxyquinoline derivatives (the deprotected form of the title compound) have been studied for their role in neuroprotection.[11]

The ability to synthetically modify the 2-position allows researchers to systematically alter the structure to optimize potency, selectivity, and pharmacokinetic properties in a drug discovery program.

References

-

8-(Benzyloxy)-2-chloroquinoline, ≥98%. Briti Scientific. [Link]

-

8-(Benzyloxy)-2-chloroquinoline | C16H12ClNO | CID 22042234. PubChem. [Link]

-

8-(Benzyloxy)-5-Chloroquinoline | C16H12ClNO | CID 18968588. PubChem. [Link]

-

2-Benzyloxy-8-chloro-3-methyl-quinoline | C17H14ClNO | CID 177792336. PubChem. [Link]

-

8-(Benzyloxy)-2-chloroquinoline - Free SDS search. 3E. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. MDPI. [Link]

-

IR and 1 H NMR spectral data. | Download Table. ResearchGate. [Link]

-

The Chemistry Behind 8-(Benzyloxy)-5-(oxiran-2-yl)quinolin-2(1H)-one: Synthesis and Applications. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

-

8-(Benzyloxy)-2-Chloroquinoline | CAS 343788-51-2. Chemical-Suppliers.com. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. OMICS International. [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

-

Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. PubMed Central. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. [Link]

-

(PDF) Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

Sources

- 1. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 8-(Benzyloxy)-2-chloroquinoline | C16H12ClNO | CID 22042234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 8-(Benzyloxy)-2-chloroquinoline | 343788-51-2 [sigmaaldrich.com]

- 6. 8-(Benzyloxy)-2-Chloroquinoline | CAS 343788-51-2 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. britiscientific.com [britiscientific.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | MDPI [mdpi.com]

- 11. rroij.com [rroij.com]

- 12. scispace.com [scispace.com]

An In-Depth Technical Guide to the Molecular Structure and Utility of 8-(Benzyloxy)-2-chloroquinoline

Abstract

8-(Benzyloxy)-2-chloroquinoline is a pivotal synthetic intermediate, strategically designed for facile elaboration into a diverse array of more complex molecular architectures. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, and spectroscopic signature. We delve into the rationale behind its multi-step synthesis, detailing the critical transformations from 8-hydroxyquinoline to the final chlorinated product. Furthermore, this document explores the compound's chemical reactivity, focusing on the lability of the C2-chlorine atom in nucleophilic aromatic substitution reactions. This inherent reactivity positions 8-(Benzyloxy)-2-chloroquinoline as a valuable building block for researchers, particularly those in drug discovery and materials science, enabling the systematic development of novel bioactive agents and functional materials.

Introduction: The Quinoline Scaffold in Modern Research

The Significance of the Quinoline Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is classified as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its recurring presence in a multitude of natural products and synthetic compounds that exhibit a wide spectrum of biological activities.[1] Its rigid, planar structure and the presence of a basic nitrogen atom allow it to engage in various non-covalent interactions with biological macromolecules, such as hydrogen bonding, π-π stacking, and metal chelation, making it a cornerstone for the design of therapeutic agents.

8-Hydroxyquinoline Derivatives: A Legacy of Bioactivity

Within the broader quinoline family, 8-hydroxyquinoline and its derivatives are particularly noteworthy.[3] The strategic placement of the hydroxyl group at the C8 position, adjacent to the ring nitrogen, creates a powerful bidentate chelating site for a wide range of metal ions.[4][5] This chelating ability is central to many of their observed biological effects, which span antibacterial, antifungal, anticancer, anti-HIV, and neuroprotective activities.[3][4][5]

Introducing 8-(Benzyloxy)-2-chloroquinoline: A Versatile Synthetic Intermediate

8-(Benzyloxy)-2-chloroquinoline emerges as a highly functionalized derivative, designed for advanced synthetic applications. It combines three key structural features: the foundational quinoline core, a benzyloxy group at C8 that serves as a stable protecting group for the reactive 8-hydroxyl functionality, and a chlorine atom at C2.[4] The C2-chlorine is not merely a substituent but an activatable leaving group, rendering the molecule a prime substrate for constructing diverse compound libraries through nucleophilic substitution reactions.[6][7]

Core Molecular Structure Analysis

Structural Elucidation

The molecule is built upon the quinoline (1-azanaphthalene) bicyclic system.[5] Key features include:

-

Pyridine Ring Activation: The electron-withdrawing nitrogen atom at position 1 polarizes the pyridine ring, making the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[8]

-

C2-Chloro Substituent: A chlorine atom is attached to the C2 position. The bond is covalent but represents the most reactive site on the molecule for synthetic transformations.

-

C8-Benzyloxy Group: An ether linkage at the C8 position connects the quinoline ring to a benzyl group (-CH₂-Ph). This group protects the phenolic oxygen and introduces steric bulk and lipophilicity, which can be crucial for modulating pharmacological properties in derivative compounds.[9]

Physicochemical Properties

The fundamental properties of 8-(Benzyloxy)-2-chloroquinoline are summarized below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-8-(phenylmethoxy)quinoline | [10] |

| CAS Number | 343788-51-2 | [10] |

| Molecular Formula | C₁₆H₁₂ClNO | [10] |

| Molecular Weight | 269.72 g/mol | [10] |

| Physical Form | Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| InChIKey | NIEHWTGNWJVDEU-UHFFFAOYSA-N | [10] |

Spectroscopic Signature: A Predictive Characterization

Confirmation of the molecular structure relies on a combination of standard spectroscopic techniques. While actual spectra are lot-dependent, the expected signature is as follows:

-

¹H NMR: The spectrum would show distinct regions. Aromatic protons on the quinoline and benzyl rings would appear in the downfield region (~7.0-8.5 ppm). A characteristic singlet corresponding to the two methylene protons (-CH₂-) of the benzyloxy group would be observed further upfield (~5.0-5.5 ppm).

-

¹³C NMR: The spectrum would display 16 unique carbon signals. The carbon atom attached to chlorine (C2) would be significantly influenced by the electronegative substituent. Signals for the benzylic carbon and the aromatic carbons would populate the spectrum, consistent with the proposed structure.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for C=C and C=N stretching vibrations within the quinoline ring system, C-O-C stretching of the ether linkage, and C-H stretching from the aromatic and methylene groups. The C-Cl stretch would appear in the fingerprint region.

Synthetic Strategy and Rationale

The synthesis of 8-(Benzyloxy)-2-chloroquinoline is a strategic, multi-step process designed to install the desired functionalities in a controlled manner. The pathway leverages the inherent chemistry of the 8-hydroxyquinoline scaffold.

Caption: Synthetic workflow for 8-(Benzyloxy)-2-chloroquinoline.

Step 1: Benzylation of 8-Hydroxyquinoline

This initial step is crucial for protecting the phenolic hydroxyl group, which could otherwise interfere with subsequent reactions, particularly the chlorination step.

-

Rationale: The acidity of the 8-hydroxyl proton and the nucleophilicity of the corresponding phenoxide ion make it a reactive site. Protecting it as a benzyl ether prevents unwanted side reactions and increases the solubility of the intermediate in organic solvents. The benzyl group is chosen for its stability under a range of conditions and its susceptibility to removal via catalytic hydrogenation if the free hydroxyl is needed in the final product.[4]

-

Exemplary Protocol:

-

Dissolve 8-hydroxyquinoline in a suitable polar aprotic solvent (e.g., DMF or acetone).

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to deprotonate the hydroxyl group, forming the nucleophilic phenoxide.

-

Add benzyl bromide or benzyl chloride dropwise to the solution.

-

Heat the reaction mixture (e.g., 60-80°C) and monitor by TLC until the starting material is consumed.

-

Perform an aqueous workup to remove inorganic salts and purify the resulting 8-(benzyloxy)quinoline, typically by recrystallization or column chromatography.

-

Step 2: Conversion to 8-(Benzyloxy)quinolin-2(1H)-one

To introduce a substituent at the C2 position, it must first be activated. This is achieved by converting the pyridine ring into a pyridin-2-one (or quinolin-2-one) tautomer.[11][12]

-

Rationale: The direct chlorination of 8-(benzyloxy)quinoline is not regioselective for the C2 position. By oxidizing the quinoline to a quinolin-2-one (a cyclic amide or lactam), the C2 position is transformed into a carbonyl group. This carbonyl can then be readily converted to a chloro group in the subsequent step.

-

Methodology: This transformation can be accomplished through various oxidative methods known in the literature for quinoline N-oxides or related heterocycles.

Step 3: Chlorination of the 2-Quinolone

This final step installs the key reactive handle—the C2-chlorine atom.

-

Rationale: The lactam functionality of the quinolin-2-one can be converted into a chloro-substituent using a strong chlorinating/dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The mechanism involves the activation of the carbonyl oxygen by the phosphorus reagent, followed by nucleophilic attack of the chloride ion and elimination to form the aromatic 2-chloroquinoline system.

-

Exemplary Protocol:

-

Suspend 8-(benzyloxy)quinolin-2(1H)-one in an excess of phosphorus oxychloride (POCl₃), which can serve as both reagent and solvent.

-

Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC.

-

After completion, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to yield pure 8-(benzyloxy)-2-chloroquinoline.

-

Chemical Reactivity and Synthetic Utility

The C2-Position: A Hub for Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic value of 8-(benzyloxy)-2-chloroquinoline lies in the reactivity of its C2-Cl bond.[6] The electron-deficient nature of the C2 position, enhanced by the adjacent ring nitrogen, makes it highly susceptible to attack by nucleophiles.[8] This allows for the displacement of the chloride ion in a Nucleophilic Aromatic Substitution (SNAr) reaction.

Common Transformations and a Mechanistic Overview

A wide variety of nucleophiles can be used to displace the C2-chlorine, enabling the synthesis of diverse libraries of quinoline derivatives.[7] This versatility is a key asset in drug discovery programs.

Caption: Reactivity of 8-(Benzyloxy)-2-chloroquinoline with various nucleophiles.

-

With Nitrogen Nucleophiles: Reaction with primary or secondary amines yields 2-aminoquinoline derivatives, a common core in many bioactive molecules.

-

With Oxygen Nucleophiles: Reaction with alkoxides (R-O⁻) produces 2-alkoxyquinolines. Hydrolysis, often under acidic conditions, can revert the compound to the 2-quinolone.[13]

-

With Sulfur Nucleophiles: Thiols or their corresponding thiolates react to form 2-(alkyl/aryl)thioquinolines.

Applications in Research and Drug Development

A Building Block for Bioactive Molecules

The true value of 8-(benzyloxy)-2-chloroquinoline is realized in its role as a precursor. Researchers leverage its reactivity to synthesize target molecules for biological screening. For example, it has been used as a starting material to create libraries of compounds tested as dual inhibitors of SARS-CoV-2 proteases and as potential benzodiazepine receptor agonists.[7][9] The combination of the 8-hydroxyquinoline scaffold's inherent bioactivity with the synthetic flexibility at the C2 position provides a powerful platform for discovering new therapeutic leads.[2]

Safety and Handling Considerations

As with all laboratory chemicals, proper safety protocols must be followed. 8-(Benzyloxy)-2-chloroquinoline is classified as a warning-level hazard, with H-statements indicating it may be harmful if swallowed and cause skin, eye, and respiratory irritation.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to prevent degradation.

Conclusion

8-(Benzyloxy)-2-chloroquinoline is a sophisticated chemical tool, embodying a strategic design that marries the biological potential of the 8-hydroxyquinoline core with the synthetic versatility of an activated 2-chloro substituent. Its molecular structure is optimized for use as a foundational building block in multi-step synthetic campaigns. A thorough understanding of its structure, properties, synthesis, and reactivity empowers researchers in medicinal chemistry and materials science to rationally design and construct novel molecules with tailored functions, accelerating the pace of discovery and innovation.

References

- Computational Insights into 2-Chloroquinoline: Unraveling Reactivity and Properties. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

-

8-(Benzyloxy)-2-chloroquinoline. (2025). PubChem. Retrieved January 11, 2026, from [Link]

-

Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. Retrieved January 11, 2026, from [Link]

-

Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. (2018). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. (2011). PubMed. Retrieved January 11, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). SciSpace. Retrieved January 11, 2026, from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]

-

HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. (2025). RSC Publishing. Retrieved January 11, 2026, from [Link]

-

Computer-aided molecular modeling, synthesis, and biological evaluation of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline as a novel benzodiazepine receptor agonist ligand. (1993). PubMed. Retrieved January 11, 2026, from [Link]

-

8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (2013). Open Access Journals. Retrieved January 11, 2026, from [Link]

-

8-(Benzyloxy)-5-Chloroquinoline. (2025). PubChem. Retrieved January 11, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). PMC. Retrieved January 11, 2026, from [Link]

-

8-Benzyloxy-2-oxo-1H-quinoline. (2025). PubChem. Retrieved January 11, 2026, from [Link]

-

Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. (2023). MDPI. Retrieved January 11, 2026, from [Link]

Sources

- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. rroij.com [rroij.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Computer-aided molecular modeling, synthesis, and biological evaluation of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline as a novel benzodiazepine receptor agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 8-(Benzyloxy)-2-chloroquinoline | C16H12ClNO | CID 22042234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 8-Benzyloxy-2-oxo-1H-quinoline | C16H13NO2 | CID 10890359 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate [mdpi.com]

- 13. HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

8-(Benzyloxy)-2-chloroquinoline: A Technical Guide to Safe Handling and Hazard Management for Research and Development

This guide provides an in-depth technical framework for the safe handling, storage, and emergency management of 8-(Benzyloxy)-2-chloroquinoline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond generic safety protocols to offer a risk-based, scientifically grounded approach to managing this potent quinoline derivative. As an intermediate in the synthesis of targeted therapeutics like Crenolanib, a tyrosine kinase inhibitor, this compound warrants a high degree of caution and meticulous handling procedures.[1][2]

Section 1: Compound Profile and Hazard Identification

GHS Hazard Classification

The Globally Harmonized System (GHS) classification for 8-(Benzyloxy)-2-chloroquinoline indicates multiple hazards requiring significant precautions.

| Hazard Statement | Code | Description | Pictogram |

| Harmful if swallowed | H302 | Ingestion may lead to adverse health effects. | GHS07 (Exclamation Mark) |

| Causes skin irritation | H315 | Direct contact with skin can cause irritation. | GHS07 (Exclamation Mark) |

| Causes serious eye irritation | H319 | Direct contact with eyes can cause significant irritation. | GHS07 (Exclamation Mark) |

| May cause respiratory irritation | H335 | Inhalation of dust may irritate the respiratory tract. | GHS07 (Exclamation Mark) |

Source: Multiple chemical supplier safety data sheets.

Mechanistic Insights into Quinoline Derivative Bioactivity

The toxicological profile of 8-(Benzyloxy)-2-chloroquinoline is rooted in the broader activities of quinoline derivatives. These compounds are known to exert cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and the generation of oxidative stress within cells.[6] Some quinoline derivatives function as metal chelators, which can disrupt essential cellular processes that rely on metal ions.[7][8] The presence of a chloro-substituent and a bulky benzyloxy group on the quinoline scaffold can influence its lipophilicity and interaction with biological targets, potentially enhancing its bioactivity and, consequently, its toxicity.

Section 2: Risk Mitigation and Engineering Controls

Given the hazardous nature of this compound, a multi-layered approach to risk mitigation is essential, prioritizing engineering controls to minimize exposure.

Containment and Ventilation

All handling of solid 8-(Benzyloxy)-2-chloroquinoline should be performed within a certified chemical fume hood or a ventilated balance enclosure to control airborne particulates. For procedures with a higher risk of aerosolization, such as preparing concentrated stock solutions, the use of a glove box or an isolator is strongly recommended. The primary principle is to create a physical barrier between the operator and the potent compound.

Personal Protective Equipment (PPE)

PPE should be considered the final line of defense after all engineering controls have been implemented. The following PPE is mandatory when handling 8-(Benzyloxy)-2-chloroquinoline:

-

Eye Protection: Chemical safety goggles are required at all times. For tasks with a higher splash risk, a full-face shield should be worn in addition to goggles.

-

Hand Protection: Double-gloving with compatible, chemical-resistant gloves (e.g., nitrile gloves) is required. Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.

-

Body Protection: A lab coat, buttoned completely, is the minimum requirement. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or disposable coveralls should be worn.

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during the cleanup of a large spill, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Section 3: Standard Operating Procedures (SOPs)

The following protocols are designed to provide a clear, step-by-step guide for common laboratory procedures involving 8-(Benzyloxy)-2-chloroquinoline.

SOP: Weighing of Solid 8-(Benzyloxy)-2-chloroquinoline

Objective: To accurately weigh the solid compound while minimizing the risk of inhalation and dermal exposure.

Materials:

-

8-(Benzyloxy)-2-chloroquinoline

-

Analytical balance within a ventilated enclosure

-

Spatula

-

Weighing paper or boat

-

Secondary container for transport

Protocol:

-

Preparation: Ensure the ventilated enclosure is operational. Don all required PPE (lab coat, double gloves, safety goggles).

-

Tare the Balance: Place the weighing boat on the balance and tare the weight.

-

Dispensing: Slowly and carefully transfer the desired amount of 8-(Benzyloxy)-2-chloroquinoline from the stock container to the weighing boat using a clean spatula. Avoid any sudden movements that could generate dust.

-

Measurement: Once the target weight is achieved, record the exact mass.

-

Containment: Carefully fold the weighing paper or cover the weighing boat and place it in a labeled, sealed secondary container for transport to the experimental area.

-

Cleanup: Decontaminate the spatula and any affected surfaces within the enclosure with an appropriate solvent (e.g., isopropanol) and wipe clean. Dispose of contaminated wipes as hazardous waste. Remove outer gloves before exiting the weighing area.

Diagram: Weighing Workflow for Potent Compounds

A step-by-step workflow for the safe weighing of potent solid compounds.

SOP: Preparation of a Stock Solution

Objective: To safely dissolve solid 8-(Benzyloxy)-2-chloroquinoline in a solvent.

Materials:

-

Weighed 8-(Benzyloxy)-2-chloroquinoline in a primary container (e.g., vial or flask)

-

Appropriate solvent (e.g., DMSO, DMF)

-

Volumetric flask

-

Pipettes

-

Vortex mixer or magnetic stirrer

Protocol:

-

Preparation: Perform all steps within a chemical fume hood. Don all required PPE.

-

Solvent Addition: Add a small amount of the chosen solvent to the primary container with the weighed solid.

-

Dissolution: Cap the container and gently agitate or vortex until the solid is fully dissolved. A magnetic stir bar can be used for larger volumes. Gentle heating may be applied if the compound's stability allows, but this should be determined on a case-by-case basis.

-

Quantitative Transfer: Carefully transfer the resulting solution to the final volumetric flask. Rinse the primary container with additional solvent multiple times and add the rinsate to the volumetric flask to ensure all of the compound is transferred.

-

Final Dilution: Add solvent to the volumetric flask up to the calibration mark. Cap and invert the flask several times to ensure the solution is homogeneous.

-

Labeling and Storage: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard warnings. Store according to the recommended conditions (see Section 4).

Section 4: Storage and Waste Management

Storage

Store 8-(Benzyloxy)-2-chloroquinoline in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Recommended storage is under an inert atmosphere at 2-8°C.[9] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.

Waste Disposal

All waste containing 8-(Benzyloxy)-2-chloroquinoline, including contaminated PPE, weighing paper, and excess solutions, must be disposed of as hazardous chemical waste.[10] Collect waste in sealed, labeled containers and follow all institutional and local regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in general waste.

Section 5: Emergency Procedures

Spill Response

For a small solid spill (less than 1 gram) within a fume hood:

-

Alert: Notify others in the immediate area.

-

Contain: Ensure the fume hood sash is lowered.

-

Decontaminate: Gently cover the spill with a paper towel and wet it with an appropriate solvent (e.g., isopropanol) to prevent dust from becoming airborne.

-

Collect: Carefully wipe up the material from the outside in, and place the contaminated paper towels in a sealed bag for hazardous waste disposal.

-

Clean: Decontaminate the area with soap and water.

For a large spill or a spill outside of a fume hood:

-

Evacuate: Immediately evacuate the area and alert others to do the same.

-

Isolate: Close the doors to the affected area to prevent the spread of dust.

-

Notify: Contact your institution's emergency response team or environmental health and safety office immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Diagram: Spill Response Decision Tree

A decision-making workflow for responding to a chemical spill.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

References

- Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville.

- Incidental Spill Cleanup Procedures. (n.d.). Cornell University Environmental Health and Safety.

- Standard Operating Procedures on Spills of Hazardous Chemicals. (n.d.). Massachusetts Institute of Technology.

- Chemical spill cleanup procedures. (2021, September 2). J&K Scientific LLC.

- SOP 4: Spill Prevention, Response and Cleanup. (n.d.). Town of Oxford, MA.

- Effective and Efficient Weighing of Potent Compounds. (2013, September 1). Pharmaceutical Technology.

- How to Make a Solution: Chemical, Molar and Weight Percent. (n.d.). Home Science Tools.

- How to Make Solutions for Chemistry and Biology Experiments. (n.d.). Science Buddies.

-

Automated Weighing of Potent Compounds. (n.d.). Mettler Toledo. Retrieved from [Link]

- Effective and efficient weighing of potent compounds. (2013).

- Weighing solids. (n.d.). University of York.

- Preparation of solutions. (n.d.). University of Technology, Iraq.

- Preparing Chemical Solutions, Reagents, and Buffers – Labor

- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

-

8-(Benzyloxy)-2-chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

- 8-BENZYLOXY-5-(2-BROMOACETYL)

-

Crenolanib. (n.d.). PubChem. Retrieved from [Link]

- Crenolanib. (n.d.). Wikipedia.

- Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases. (2018). PubMed Central.

- 8-(Benzyloxy)-2-chloroquinoline - Free SDS search. (n.d.). 3E.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2019). PMC.

-

8-(Benzyloxy)-5-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]

- Proper Disposal of Chloroquine: A Guide for Labor

- Discovery of a new family of bis-8-hydroxyquinoline substituted benzylamines with pro-apoptotic activity in cancer cells: synthesis, structure-activity relationship, and action mechanism studies. (2010). PubMed.

- Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro. (2022). PubMed Central.

- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applic

- Synthesis of 8-hydroxyquinoline derivatives as novel antitumor agents. (2012). PubMed.

- The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines. (2019).

- 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Prepar

- Disposal of Waste. (1995). In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

- 8-(benzyloxy)-2-methylquinoline | 93315-49-2. (n.d.). Sigma-Aldrich.

- What is the mechanism of action of 8-Hydroxyquinoline. (2024, September 3). ChemicalBook.

- Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells. (2021). PMC.

- 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one. (n.d.). Sigma-Aldrich.

- 8-(Benzyloxy)-2-chloroquinoline. (n.d.). Sigma-Aldrich.

Sources

- 1. Crenolanib | C26H29N5O2 | CID 10366136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crenolanib - Wikipedia [en.wikipedia.org]

- 3. 8-(Benzyloxy)-2-chloroquinoline | C16H12ClNO | CID 22042234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation_Chemicalbook [chemicalbook.com]

- 8. What is the mechanism of action of 8-Hydroxyquinoline_Chemicalbook [chemicalbook.com]

- 9. sciencebuddies.org [sciencebuddies.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Researcher's Comprehensive Guide to Sourcing and Utilizing 8-(Benzyloxy)-2-chloroquinoline in Drug Discovery

For the discerning researcher, scientist, and drug development professional, the procurement of high-purity reagents is the cornerstone of reproducible and reliable experimental outcomes. This guide provides an in-depth technical overview of 8-(Benzyloxy)-2-chloroquinoline, a key building block in medicinal chemistry. We will navigate the landscape of its suppliers, delve into the critical interpretation of quality control documents, and provide practical, field-proven insights into its application in common synthetic transformations.

Introduction to 8-(Benzyloxy)-2-chloroquinoline: A Versatile Scaffold

8-(Benzyloxy)-2-chloroquinoline (CAS No. 343788-51-2) is a substituted quinoline derivative featuring a benzyloxy group at the 8-position and a reactive chlorine atom at the 2-position.[1][2] This unique arrangement of functional groups makes it a valuable intermediate in the synthesis of a wide array of biologically active molecules. The quinoline core itself is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[3][4] The 2-chloro position is particularly amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities. The 8-benzyloxy group, while often serving as a protecting group for the corresponding phenol, can also play a role in modulating the electronic properties of the quinoline ring and influencing ligand-receptor interactions.[5]

Sourcing 8-(Benzyloxy)-2-chloroquinoline: A Comparative Analysis of Suppliers

The selection of a reliable supplier is a critical first step that can significantly impact the success of a research campaign. Purity, consistency, and the availability of comprehensive analytical data are paramount.[6] Below is a comparative table of notable suppliers for 8-(Benzyloxy)-2-chloroquinoline. It is important to note that pricing is often dynamic and subject to quotation.

| Supplier | Purity Specification | Available Documentation | Key Considerations |

| Sigma-Aldrich (Merck) | ≥98%[7] | Certificate of Analysis (CoA), Safety Data Sheet (SDS) | A well-established supplier with a strong reputation for quality and comprehensive documentation. Often a benchmark for quality standards. |

| Ambeed | ≥98% | CoA, NMR, HPLC, LC-MS data available upon request[2] | Offers a wide range of research chemicals and often provides detailed analytical data, which is highly valuable for researchers. |

| BLD Pharm | ≥98% | CoA | A competitive supplier with a broad catalog of building blocks for pharmaceutical research.[8] |

| Briti Scientific | ≥98% | CoA | Another source for research-grade chemicals, providing essential quality documentation.[9] |

Note: The cost of 8-(Benzyloxy)-2-chloroquinoline can vary based on the quantity purchased, the supplier, and the current market demand. It is always recommended to request quotes from multiple suppliers to ensure competitive pricing.

The Scientist's Guide to a Certificate of Analysis (CoA)

A Certificate of Analysis is more than just a piece of paper; it is a testament to the quality of the material in the bottle. A thorough evaluation of the CoA is a non-negotiable step before utilizing a new batch of any reagent.

Key Parameters to Scrutinize on a CoA for 8-(Benzyloxy)-2-chloroquinoline:

-

Purity (by HPLC/NMR): This is the most critical parameter. For applications in drug discovery, a purity of ≥98% is generally recommended. Impurities can lead to side reactions, difficult purification, and misleading biological data.[6]

-

Identity Confirmation (by ¹H NMR and/or Mass Spectrometry): The proton NMR spectrum should be consistent with the structure of 8-(Benzyloxy)-2-chloroquinoline. Key expected signals include the aromatic protons of the quinoline and benzyl groups, and the characteristic singlet for the benzylic methylene protons. Mass spectrometry data should confirm the expected molecular weight (269.73 g/mol ).[1]

-

Appearance: The compound is typically a solid.[7] Any deviation from the expected appearance (e.g., discoloration, oiling out) could indicate degradation or the presence of impurities.

-

Solvent Residue (by GC): Residual solvents from the synthesis and purification process can interfere with subsequent reactions. The CoA should indicate that solvent levels are within acceptable limits.

-

Water Content (by Karl Fischer): For moisture-sensitive reactions, such as those involving organometallic reagents, the water content is a critical piece of information.

Experimental Insight: Application in Palladium-Catalyzed Cross-Coupling Reactions

The 2-chloroquinoline moiety is an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are workhorses in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[9][10][11][12]

Suzuki-Miyaura Coupling: A Step-by-Step Protocol

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 2-position of the quinoline and a boronic acid or ester. This is a powerful method for synthesizing biaryl compounds.

Reaction Scheme:

Sources

- 1. rsc.org [rsc.org]

- 2. 8-(Benzyloxy)-2-chloroquinoline | C16H12ClNO | CID 22042234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Computer-aided molecular modeling, synthesis, and biological evaluation of 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline as a novel benzodiazepine receptor agonist ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apolloscientific.co.uk [apolloscientific.co.uk]

- 7. mdpi.com [mdpi.com]

- 8. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. rose-hulman.edu [rose-hulman.edu]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. tcichemicals.com [tcichemicals.com]

The Strategic Role of 8-(Benzyloxy)-2-chloroquinoline in Modern Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline core stands as a "privileged scaffold," a recurring motif in a multitude of clinically successful therapeutic agents. Its rigid, bicyclic aromatic structure provides an ideal framework for the spatial presentation of pharmacophoric elements, enabling high-affinity interactions with a diverse range of biological targets. Within this esteemed class of heterocycles, 8-(Benzyloxy)-2-chloroquinoline has emerged as a particularly versatile and powerful building block. The strategic placement of the benzyloxy group at the 8-position and a reactive chlorine atom at the 2-position endows this molecule with a unique combination of steric and electronic properties, making it an invaluable intermediate in the synthesis of complex, biologically active molecules. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, reactivity, and strategic applications of 8-(Benzyloxy)-2-chloroquinoline in the quest for novel therapeutics. We will delve into the causality behind its use in various drug discovery campaigns, provide validated experimental protocols, and present a comprehensive overview of its role in shaping the landscape of modern medicinal chemistry.

Physicochemical Properties and Spectroscopic Profile

8-(Benzyloxy)-2-chloroquinoline, with the chemical formula C₁₆H₁₂ClNO, is a crystalline solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 269.72 g/mol | [1] |

| IUPAC Name | 2-chloro-8-(phenylmethoxy)quinoline | [1] |

| CAS Number | 343788-51-2 | [1] |

| XLogP3 | 4.5 | [1] |

The structural integrity of 8-(Benzyloxy)-2-chloroquinoline can be unequivocally confirmed through a combination of spectroscopic techniques. While specific experimental spectra are proprietary to individual laboratories, the expected spectral data are well-established based on its structure.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline and benzyl rings, as well as a singlet for the benzylic methylene protons.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the sixteen carbon atoms, with the chemical shifts indicative of their electronic environment.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for C-Cl, C-O, and C=N bonds, as well as aromatic C-H stretching and bending vibrations.[2]

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of the chlorine atom.[3]

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 8-(Benzyloxy)-2-chloroquinoline is a critical first step in its utilization as a medicinal chemistry building block. While several synthetic routes to quinoline derivatives exist, a common and reliable approach involves the benzylation of the corresponding 8-hydroxyquinoline precursor, which itself can be synthesized via established methods like the Skraup or Friedländer synthesis.[4][5] A subsequent chlorination step then furnishes the desired product.

Protocol 1: Synthesis of 8-(Benzyloxy)quinoline

This protocol details the O-benzylation of 8-hydroxyquinoline, a crucial step in preparing the precursor for 8-(Benzyloxy)-2-chloroquinoline. The benzyl group serves as a protecting group for the hydroxyl functionality, preventing unwanted side reactions in subsequent steps and can also play a direct role in pharmacophore interactions.[5]

Materials:

-

8-Hydroxyquinoline

-

Benzyl chloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 8-hydroxyquinoline (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents).

-

Addition of Benzylating Agent: Stir the mixture at room temperature and add benzyl chloride (1.2 equivalents) dropwise.

-

Reaction Monitoring: Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Chlorination of 8-(Benzyloxy)quinoline

This protocol describes the chlorination of the 8-(benzyloxy)quinoline intermediate to yield the final product, 8-(Benzyloxy)-2-chloroquinoline. Various chlorinating agents can be employed, with N-chlorosuccinimide (NCS) being a common choice for its selectivity.[6]

Materials:

-

8-(Benzyloxy)quinoline

-

N-Chlorosuccinimide (NCS)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 8-(benzyloxy)quinoline (1.0 equivalent) in acetonitrile.

-

Addition of Chlorinating Agent: Add N-chlorosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash chromatography to afford 8-(Benzyloxy)-2-chloroquinoline.

Strategic Applications in Drug Discovery

The utility of 8-(Benzyloxy)-2-chloroquinoline in medicinal chemistry stems from its ability to serve as a versatile scaffold for the construction of diverse molecular architectures. The chlorine atom at the 2-position is a key reactive handle, readily participating in cross-coupling reactions to introduce a wide array of substituents.

Gateway to Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] The quinoline scaffold is a well-established pharmacophore for kinase inhibitors, and 8-(Benzyloxy)-2-chloroquinoline provides a convenient entry point for the synthesis of potent and selective inhibitors. The 2-chloro position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the introduction of various aryl, heteroaryl, and amino groups that can interact with the kinase active site.

The 8-benzyloxy group can also play a crucial role in the structure-activity relationship (SAR) of these inhibitors. It can act as a bulky substituent to probe specific pockets in the kinase active site, or it can be deprotected to the corresponding 8-hydroxy group, which can form key hydrogen bond interactions.[8]

Workflow for Kinase Inhibitor Synthesis:

Caption: Synthetic pathways to kinase inhibitors from 8-(Benzyloxy)-2-chloroquinoline.

Scaffolding Novel Antimalarial Agents

The quinoline core is synonymous with antimalarial drugs, with chloroquine and primaquine being landmark examples.[9] The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents with novel mechanisms of action. 8-(Benzyloxy)-2-chloroquinoline serves as a valuable starting material for the synthesis of new quinoline-based antimalarials.[10] The 2-chloro position can be functionalized with various side chains designed to overcome resistance mechanisms, while the 8-position can be modified to optimize the pharmacokinetic properties of the resulting compounds.[11]

SAR Insights from Quinoline-based Antimalarials:

| Modification Site | Structural Change | Impact on Antimalarial Activity | Reference |

| 2-Position | Introduction of aryl or heteroaryl groups via Suzuki coupling | Can enhance potency against resistant strains | [10] |

| 2-Position | Introduction of aminoalkyl side chains via Buchwald-Hartwig amination | Can modulate physicochemical properties and target engagement | [12] |

| 8-Position | Variation of the ether linkage (e.g., debenzylation to hydroxyl) | Can influence metabolic stability and target interactions | [11] |

Key Reactions and Experimental Protocols

The synthetic utility of 8-(Benzyloxy)-2-chloroquinoline is largely dependent on the efficient and selective functionalization of the 2-position. The following protocols provide detailed methodologies for two of the most important transformations: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

Protocol 3: Suzuki-Miyaura Cross-Coupling of 8-(Benzyloxy)-2-chloroquinoline

This protocol describes the palladium-catalyzed coupling of 8-(Benzyloxy)-2-chloroquinoline with a generic arylboronic acid. This reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.

Materials:

-

8-(Benzyloxy)-2-chloroquinoline

-

Arylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine 8-(benzyloxy)-2-chloroquinoline (1.0 equivalent), the arylboronic acid (1.2 equivalents), palladium(II) acetate (0.05 equivalents), and triphenylphosphine (0.1 equivalents).

-

Solvent and Base Addition: Add a 3:1 mixture of 1,4-dioxane and water, followed by potassium carbonate (2.0 equivalents).

-

Degassing: Degas the reaction mixture by bubbling argon through it for 15 minutes.

-

Heating and Monitoring: Heat the mixture to 90°C and monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Protocol 4: Buchwald-Hartwig Amination of 8-(Benzyloxy)-2-chloroquinoline

This protocol details the palladium-catalyzed amination of 8-(Benzyloxy)-2-chloroquinoline with a generic primary amine. This reaction is a powerful tool for the formation of C-N bonds.

Materials:

-

8-(Benzyloxy)-2-chloroquinoline

-

Primary amine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos

-

Sodium tert-butoxide (NaOtBu)

-

Toluene

Procedure:

-

Reaction Setup: In a glovebox, combine Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents) in a Schlenk tube.

-